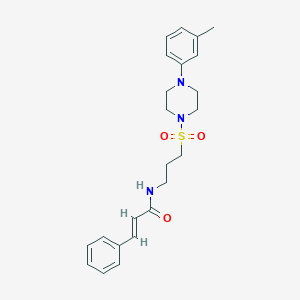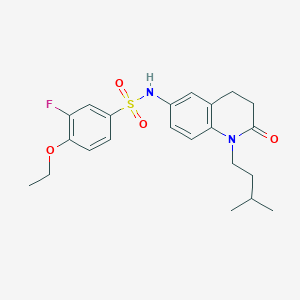
2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound with the molecular formula C9H5ClN4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a triazole ring, and a benzenecarbonitrile moiety, which contribute to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring structure have been known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral activities .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to exhibit myriad of biological activities, suggesting their involvement in various biochemical pathways .
Pharmacokinetics
Some properties of the compound have been predicted, such as its density (13±01 g/cm³), boiling point (5701±600 °C at 760 mmHg), and polar surface area (67 Ų) among others . These properties can influence the compound’s bioavailability.
Result of Action
1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions: This compound interacts with various biomolecules within the cellular environment. Notably, it acts as a pharmacophore through hydrogen bonding and dipole interactions with biological receptors Enzymes, proteins, and other cellular components may be affected by its presence
Cellular Effects
Impact on Cell Function:Preparation Methods
The synthesis of 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile typically involves nucleophilic substitution reactions. One common method includes the reaction of 2-chlorobenzonitrile with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom by the triazole ring, resulting in the formation of the desired product .
Chemical Reactions Analysis
2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound exhibits antifungal and antibacterial properties, making it useful in the development of antimicrobial agents.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antifungal activities.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
Comparison with Similar Compounds
2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile can be compared with other triazole-containing compounds, such as:
Fluconazole: A well-known antifungal agent that also inhibits ergosterol synthesis.
Itraconazole: Another antifungal compound with a similar mechanism of action.
Prothioconazole: An agricultural fungicide that shares structural similarities with this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other triazole derivatives .
Properties
IUPAC Name |
2-chloro-6-(1,2,4-triazol-1-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-8-2-1-3-9(7(8)4-11)14-6-12-5-13-14/h1-3,5-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAFJVVJCURVIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol](/img/structure/B2399049.png)

![(1aS, 5as)-1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid](/img/new.no-structure.jpg)

![2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2399056.png)


![N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2399059.png)




